![molecular formula C22H27BrN2O5 B5233046 1-(3-bromobenzyl)-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B5233046.png)
1-(3-bromobenzyl)-4-(4-ethoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-(4-ethoxybenzyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BBEP and is used in various studies to investigate its mechanism of action and its biochemical and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of BBEP is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. BBEP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects
BBEP has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. BBEP has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
BBEP has several advantages for use in lab experiments. It is easy to synthesize and produces high yields of pure compound. BBEP has also been shown to have low toxicity and is well-tolerated in animal studies. However, BBEP has some limitations for use in lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. BBEP also has a short half-life, which can make it difficult to maintain consistent levels in the body.
Zukünftige Richtungen
There are several future directions for research related to BBEP. One potential direction is to investigate the use of BBEP in combination with other drugs for the treatment of neurological disorders and cancer. Another potential direction is to investigate the use of BBEP in drug delivery systems to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of BBEP and its potential as a pharmacological tool.
Conclusion
In conclusion, BBEP is a chemical compound that has been extensively studied for its potential use in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to BBEP have been discussed in this paper. BBEP has shown promise as a pharmacological tool for the treatment of neurological disorders and cancer, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of BBEP involves the reaction of 1-(3-bromobenzyl)piperazine with 4-(4-ethoxybenzyl)chloride in the presence of a base such as potassium carbonate. The resulting compound is then treated with oxalic acid to form the oxalate salt of BBEP. The synthesis method has been optimized to produce high yields of pure BBEP.
Wissenschaftliche Forschungsanwendungen
BBEP has been used in various scientific research studies due to its potential as a pharmacological tool. It has been investigated for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. BBEP has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O.C2H2O4/c1-2-24-20-8-6-17(7-9-20)15-22-10-12-23(13-11-22)16-18-4-3-5-19(21)14-18;3-1(4)2(5)6/h3-9,14H,2,10-13,15-16H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHHRZQWZMMVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.